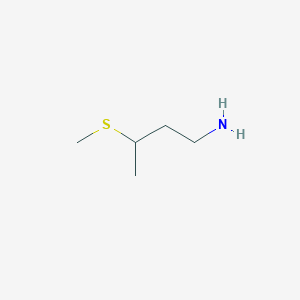

3-(Methylsulfanyl)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-5(7-2)3-4-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDNYBMVODCOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methylsulfanyl Butan 1 Amine

Targeted Synthesis Strategies for the Butan-1-amine Backbone

The construction of the core butan-1-amine structure with the desired methylsulfanyl substituent can be achieved through several key synthetic transformations. These methods focus on the efficient formation of carbon-nitrogen and carbon-sulfur bonds.

Nucleophilic Substitution Approaches Utilizing Sulfur Precursors

Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a direct route to introduce the methylsulfanyl group. libretexts.orgresearchgate.net In this approach, a suitable butan-1-amine derivative bearing a leaving group at the C-3 position is reacted with a sulfur-containing nucleophile.

A common strategy involves the use of a precursor such as 3-methyl-3-(tritylthio)butanal. The trityl group serves as a protecting group for the thiol, which can be deprotected and methylated in a subsequent step. The aldehyde functionality can then be converted to the amine via reductive amination.

Key considerations for these nucleophilic substitution reactions include the choice of solvent, temperature, and the nature of the leaving group to optimize yield and minimize side reactions.

Reductive Amination Routes for Amine Formation

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comsigmaaldrich.comorganic-chemistry.org This reaction involves the initial formation of an imine or enamine from the reaction of a ketone or aldehyde with an amine, followed by reduction to the corresponding amine. masterorganicchemistry.com

For the synthesis of 3-(methylsulfanyl)butan-1-amine, a suitable precursor would be 3-(methylsulfanyl)butanal. This aldehyde can be reacted with ammonia (B1221849) or an ammonia equivalent, followed by reduction with a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comsigmaaldrich.com The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com

The reaction conditions for reductive amination are generally mild, and the process is tolerant of a wide range of functional groups, making it a powerful tool in organic synthesis. sigmaaldrich.com

Interactive Data Table: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Common, relatively mild reducing agent. | masterorganicchemistry.comsigmaaldrich.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines over ketones and aldehydes. | masterorganicchemistry.comsigmaaldrich.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, often used for reductive amination of hindered ketones. | masterorganicchemistry.com |

Multi-step Synthesis Schemes for Complex Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step reaction sequences. These schemes allow for the introduction of various functional groups and the construction of intricate molecular architectures.

For instance, the synthesis of N-substituted derivatives can be achieved by employing a primary or secondary amine in the reductive amination step instead of ammonia. organic-chemistry.org This allows for the direct installation of a desired substituent on the nitrogen atom.

Furthermore, other functional groups can be incorporated into the butan-1-amine backbone through carefully designed synthetic routes. For example, the introduction of a hydroxyl group could lead to the synthesis of amino alcohol derivatives such as (2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol or 3-amino-2-(methylsulfanyl)butan-1-ol. uni.luuni.lu

Stereochemical Control and Asymmetric Synthesis Considerations

When the butan-1-amine backbone contains a chiral center, as is the case for this compound, controlling the stereochemistry becomes a critical aspect of the synthesis. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. nih.govresearchgate.netyale.edu

One powerful method for achieving stereochemical control in amine synthesis is the use of chiral auxiliaries. nih.gov The Ellman auxiliary, tert-butanesulfinamide, is a widely used chiral amine reagent that enables the asymmetric synthesis of a broad range of amines. nih.govresearchgate.netyale.edu The synthesis involves the condensation of the chiral sulfinamide with a ketone to form a sulfinylimine, followed by diastereoselective nucleophilic addition and subsequent removal of the auxiliary. nih.govresearchgate.net

Biocatalysis offers another avenue for stereoselective synthesis. Amine dehydrogenases (AmDHs) and reductive aminases (RedAms) are enzymes that can catalyze the asymmetric reductive amination of ketones to produce chiral amines with high enantiomeric excess. whiterose.ac.ukrsc.org These enzymatic methods are often performed under mild conditions and can provide access to specific stereoisomers that are difficult to obtain through traditional chemical methods. whiterose.ac.ukrsc.org

Polymer-Supported Synthesis Techniques

Polymer-supported synthesis has emerged as a valuable tool for streamlining the synthesis and purification of organic molecules. researchgate.netartisantg.com In this approach, one of the reactants or reagents is immobilized on a solid support, which simplifies the workup process as the polymer-bound species can be easily removed by filtration. artisantg.com

For the synthesis of this compound, polymer-supported reagents can be employed in several steps. For example, a polymer-supported borohydride reagent can be used for the reduction step in a reductive amination. researchgate.net This avoids the need for a conventional aqueous workup to remove the boron byproducts.

Similarly, scavenger resins can be used to remove excess reagents or byproducts from the reaction mixture. artisantg.com For example, a polymer-supported isocyanate resin can be used to scavenge excess primary or secondary amines after a reaction. artisantg.com These techniques can significantly improve the efficiency and scalability of the synthetic process.

Chemical Reactivity and Transformational Chemistry of 3 Methylsulfanyl Butan 1 Amine

Reactions at the Primary Amine Functional Group

The primary amine is a nucleophilic and basic center, making it susceptible to a variety of reactions, particularly alkylation and acylation.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile.

Alkylation: The primary amine of 3-(Methylsulfanyl)butan-1-amine can react with alkyl halides in a nucleophilic substitution reaction. This process, known as alkylation, involves the replacement of a hydrogen atom on the amine with an alkyl group. ncert.nic.in The initial reaction with an alkyl halide (R-X) would yield a secondary amine. However, this secondary amine is also nucleophilic and can compete with the starting primary amine for the alkyl halide, leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. ncert.nic.inlibretexts.org Controlling the reaction to obtain a single product can be challenging, often resulting in a mixture of products. libretexts.org The use of a large excess of the initial amine can favor the formation of the secondary amine, while an excess of the alkylating agent drives the reaction towards the quaternary ammonium salt. libretexts.org

Acylation: In contrast to alkylation, acylation of the primary amine can be controlled more effectively. This compound reacts with acylating agents such as acid chlorides or acid anhydrides via nucleophilic acyl substitution to form a stable N-acylated amide derivative. ncert.nic.inlibretexts.org This reaction is typically rapid and high-yielding. libretexts.org A base like pyridine (B92270) is often added to neutralize the hydrochloric acid (HCl) byproduct, which shifts the equilibrium towards the product side. ncert.nic.in Unlike alkylation, over-acylation is not a significant issue because the resulting amide is substantially less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.orglibretexts.org A modern approach using potassium acyltrifluoroborates in acidic aqueous conditions also allows for the chemoselective acylation of primary amines. nih.gov

| Reaction Type | Reagent | Product(s) | Key Features |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary amine, Tertiary amine, Quaternary ammonium salt | Often yields a mixture of products. Product distribution depends on stoichiometry. ncert.nic.inlibretexts.org |

| Acylation | Acid Chloride (e.g., CH₃COCl) | N-acyl amide | Generally high-yielding and selective for mono-acylation. ncert.nic.inlibretexts.org |

| Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | N-acyl amide | An alternative to acid chlorides, often with milder reaction conditions. ncert.nic.in |

| Acylation | Potassium Acyltrifluoroborate | N-acyl amide | Allows for acylation in aqueous media. nih.gov |

The structure of this compound, with a nucleophilic amine and an electron-rich sulfur atom separated by a flexible alkyl chain, presents possibilities for intramolecular cyclization reactions, particularly upon introduction of other reactive functionalities. For instance, if the amine were to be converted into a good leaving group, an intramolecular reaction with the sulfur atom could potentially lead to the formation of a cyclic sulfonium (B1226848) salt.

More direct cyclization pathways could be envisioned through reactions that functionalize the carbon backbone. For example, a reaction that introduces an electrophilic center at the C4 position could trigger an intramolecular nucleophilic attack by the amine to form a five-membered pyrrolidine (B122466) ring. While specific studies on the cyclization of this compound are not prevalent, the principles of intramolecular reactions suggest that such transformations are plausible under appropriate synthetic conditions.

Reactivity of the Methylsulfanyl Moiety

The sulfur atom in the methylsulfanyl group is a site of reactivity, primarily involving oxidation to higher oxidation states or cleavage of the carbon-sulfur bond.

The thioether (sulfide) functionality can be readily oxidized. The oxidation typically proceeds in two stages: first to a sulfoxide (B87167) and then to a sulfone. The selectivity of these oxidations can be controlled by the choice of oxidant and reaction conditions.

Oxidation to Sulfoxides: Mild oxidizing agents can selectively convert the sulfide (B99878) to a sulfoxide. A variety of reagents are effective for this transformation, including hydrogen peroxide under catalytic conditions. organic-chemistry.org A practical and controlled method utilizes urea-hydrogen peroxide (UHP); using 1.5 equivalents of UHP at a moderate temperature (e.g., 60 °C) can selectively yield the corresponding sulfoxide. beilstein-journals.org

Oxidation to Sulfones: Stronger oxidizing conditions or a higher stoichiometry of the oxidant will further oxidize the sulfoxide to the corresponding sulfone. Using 2.5 equivalents of UHP at an elevated temperature (e.g., 80 °C) can produce the sulfone in high yield. beilstein-journals.org Other powerful oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) are also commonly used to achieve full oxidation to the sulfone. organic-chemistry.org Importantly, these oxidation methods can be highly chemoselective, leaving other functional groups like amines (if protected) or double bonds intact. beilstein-journals.org

| Target Product | Oxidizing Agent | Typical Conditions | Reference |

| 3-(Methylsulfinyl)butan-1-amine (Sulfoxide) | Urea-Hydrogen Peroxide (1.5 eq.) | Acetic acid, 60 °C | beilstein-journals.org |

| 3-(Methylsulfinyl)butan-1-amine (Sulfoxide) | Hydrogen Peroxide / Tantalum Carbide catalyst | High yield, selective | organic-chemistry.org |

| 3-(Methylsulfonyl)butan-1-amine (Sulfone) | Urea-Hydrogen Peroxide (2.5 eq.) | Acetic acid, 80 °C | beilstein-journals.org |

| 3-(Methylsulfonyl)butan-1-amine (Sulfone) | meta-Chloroperbenzoic acid (m-CPBA) | Standard oxidation conditions | organic-chemistry.org |

| 3-(Methylsulfonyl)butan-1-amine (Sulfone) | Hydrogen Peroxide / Niobium Carbide catalyst | High yield, selective | organic-chemistry.org |

The carbon-sulfur bond of the methylsulfanyl group can be cleaved under specific reaction conditions. This can be a useful transformation for modifying the carbon skeleton or introducing new functional groups. Recent research has highlighted metal-free methods for achieving this. For example, reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can mediate the selective cleavage of C(sp³)–S bonds in alkyl thioethers. organic-chemistry.org The reaction with NFSI at elevated temperatures is particularly effective for cleaving methyl C(sp³)–S bonds. organic-chemistry.org Electrochemical methods also represent a modern approach for reductive cleavage of C-S bonds, generating alkyl radical intermediates that can participate in further reactions. chemrxiv.org

Exploration of Other Reactive Sites and Functional Group Interconversions

Beyond the direct reactions of the amine and sulfide groups, other transformations are possible.

Hofmann Elimination: The primary amine can be converted into a good leaving group, setting the stage for an elimination reaction. The Hofmann elimination involves exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium salt. libretexts.org Subsequent treatment with a base, such as silver oxide (Ag₂O) in water, induces an E2 elimination to form an alkene. libretexts.orglibretexts.org In the case of this compound, elimination would likely lead to the formation of 3-(Methylsulfanyl)but-1-ene.

Functional Group Interconversions: The existing functional groups can be converted into others, expanding the synthetic utility of the molecule.

The primary amine can be converted to an azide (B81097) via diazotization followed by substitution, or through displacement of a derivative. Azides can then be reduced back to amines or participate in cycloaddition reactions. vanderbilt.edu

The sulfide, once oxidized to a sulfone, creates a good leaving group. This allows for substitution reactions at the C3 position.

The C-S bond can be cleaved reductively to replace the methylsulfanyl group with a hydrogen atom, effectively yielding 3-methylbutan-1-amine. chemrxiv.org

Spectroscopic and Advanced Analytical Characterization of 3 Methylsulfanyl Butan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-(Methylsulfanyl)butan-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments within the molecule are expected. For instance, the protons of the methyl group attached to the sulfur atom (-SCH₃) would appear as a singlet, while the protons on the carbon chain would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The integration of these signals provides the ratio of protons in each unique environment. docbrown.info For example, a doublet could indicate a CH group adjacent to a CH₃ group. docbrown.info The chemical shifts, reported in parts per million (ppm), are influenced by the electronic environment of the protons. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. docbrown.info The chemical shifts of these signals are indicative of the type of carbon (e.g., CH₃, CH₂, CH, C-S, C-N). For example, carbons attached to the electronegative nitrogen and sulfur atoms would be expected to resonate at a higher chemical shift (downfield) compared to the other aliphatic carbons. wisc.edu

A summary of predicted NMR data is presented below:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.1 | s | -SCH₃ |

| ¹H | ~1.2 | d | CH₃ -CH |

| ¹H | ~1.6-1.8 | m | -CH₂-CH₂-N |

| ¹H | ~2.8 | t | -CH₂ -N |

| ¹H | ~2.9 | m | -CH (S)- |

| ¹H | ~1.5 (broad) | s | -NH₂ |

| ¹³C | ~15 | q | -SCH₃ |

| ¹³C | ~20 | q | CH₃ -CH |

| ¹³C | ~35 | t | -CH₂ -CH₂-N |

| ¹³C | ~42 | t | -CH₂-CH₂ -N |

| ¹³C | ~45 | d | -CH (S)- |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. scispace.com For this compound (C₅H₁₃NS), the exact mass can be calculated and compared with the experimentally determined mass to confirm the molecular formula. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. scispace.com HRMS is particularly valuable in confirming the identity of novel or unknown compounds. scispace.com

| Property | Value |

| Chemical Formula | C₅H₁₃NS americanelements.com |

| Molecular Weight | 119.23 g/mol americanelements.com |

| Monoisotopic Mass | 119.07684 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. vt.edu It is an ideal technique for analyzing volatile compounds like amines. restek.comresearchgate.net In GC-MS analysis of this compound, the compound is first vaporized and separated from other volatile components in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. nist.gov The resulting mass spectrum serves as a "molecular fingerprint," with a characteristic molecular ion peak and specific fragment ions that can be used to identify the compound and assess its purity. vt.edunist.gov The retention time from the GC provides an additional layer of identification. nih.gov

Chromatographic Separation and Purification Strategies

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural sources. The choice of method depends on the properties of the compound and the desired scale of purification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. uni.lu In this mode, a nonpolar stationary phase is used with a polar mobile phase. By adjusting the composition of the mobile phase, the retention of the amine on the column can be controlled to achieve separation from impurities. Derivatization of the amine may sometimes be employed to improve its chromatographic behavior and detection. vt.edu

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a fundamental analytical technique for the qualitative assessment of this compound, allowing for the monitoring of reaction progress, identification of the compound in mixtures, and evaluation of its purity. The chromatographic behavior of this bifunctional molecule is governed by the interplay of its primary amine and thioether moieties with the stationary and mobile phases.

Typically, silica (B1680970) gel 60 F254 plates are employed as the stationary phase due to the polar nature of the amine group. The primary amine group strongly interacts with the acidic silanol (B1196071) groups (Si-OH) of the silica gel, leading to moderate retention. The choice of the mobile phase is critical for achieving optimal separation. A mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane, with a more polar solvent like ethyl acetate (B1210297) is commonly used. researchgate.net The polarity of the eluent can be modulated by varying the ratio of these solvents to achieve a desirable retention factor (Rf) value, ideally between 0.2 and 0.8. silicycle.com For highly polar amines that exhibit strong retention, the addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase can effectively reduce tailing and improve spot shape by neutralizing the acidic sites on the silica gel. researchgate.net

Visualization of this compound on a TLC plate requires specific reagents as it is not inherently colored. silicycle.com Under UV light at 254 nm, it may appear as a dark spot on the fluorescent background of the TLC plate, a phenomenon known as fluorescence quenching, which can be attributed to the presence of the sulfur atom and the amine group. fiu.edulibretexts.org For more definitive identification, various chemical stains can be employed. libretexts.org A ninhydrin (B49086) solution, which reacts with the primary amine group, produces a characteristic purple or blue spot upon heating. Another common method is exposure to iodine vapor, which can form a temporary, colored complex with the compound, appearing as a brown spot. fiu.edulibretexts.org

Table 1: Exemplary TLC Systems for the Analysis of Aliphatic Amines and Thioethers

| Stationary Phase | Mobile Phase (v/v) | Visualization Method(s) | Target Functional Group(s) |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | UV (254 nm), Ninhydrin spray, Iodine vapor | Primary Amine, Thioether |

| Alumina | Ethyl Acetate:Hexane (1:4) | Iodine vapor, Potassium permanganate (B83412) stain | Primary Amine, Thioether |

| Silica Gel 60 F254 | Chloroform:Methanol:Ammonia (80:15:1) | Ninhydrin spray | Primary Amine |

This table presents common TLC conditions used for the analysis of compounds containing primary amine and thioether functionalities. The specific Rf value for this compound would need to be determined empirically.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for the structural elucidation of this compound by identifying its key functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its primary amine and alkyl thioether groups. As a primary aliphatic amine, it will exhibit two distinct N-H stretching vibrations in the region of 3400-3300 cm⁻¹. libretexts.orglibretexts.org The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. libretexts.orglibretexts.org These bands are typically sharper and less intense than the broad O-H stretching band of alcohols. libretexts.org

Further characteristic absorptions for the primary amine group include an NH₂ scissoring (bending) vibration, which appears in the range of 1650-1550 cm⁻¹. libretexts.orgquimicaorganica.org A broad N-H wagging absorption may also be observed between 900 and 650 cm⁻¹. libretexts.org The C-N stretching vibration for an aliphatic amine is expected to produce a medium to weak absorption in the 1250-1000 cm⁻¹ region. libretexts.org

The presence of the methylsulfanyl group (-S-CH₃) will contribute to the C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups in the molecule, which are typically observed around 2960-2850 cm⁻¹ (stretching) and 1470-1430 cm⁻¹ (bending). The C-S stretching vibration of thioethers is generally weak and falls in the range of 700-600 cm⁻¹, often making it difficult to distinguish from other absorptions in the fingerprint region.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3370 | Asymmetric N-H Stretch | Primary Amine | Medium |

| ~3290 | Symmetric N-H Stretch | Primary Amine | Medium |

| ~2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Strong |

| ~1600 | N-H Bend (Scissoring) | Primary Amine | Medium-Weak |

| ~1460 | C-H Bend | Alkyl (CH₂, CH₃) | Medium |

| ~1250-1000 | C-N Stretch | Aliphatic Amine | Medium-Weak |

| ~700-600 | C-S Stretch | Thioether | Weak |

This table is based on characteristic IR absorption frequencies for primary aliphatic amines and thioethers. The exact peak positions and intensities for this compound would need to be confirmed by experimental analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In the context of UV-Vis spectroscopy, this compound, as a saturated aliphatic amine and thioether, is not expected to exhibit significant absorption in the standard 200-800 nm range. libretexts.orgmsu.edu The chromophores present, namely the amine (-NH₂) and sulfide (B99878) (-S-) groups, contain non-bonding electrons that can undergo n → σ* transitions. uobabylon.edu.iq However, these transitions typically occur at wavelengths below 200 nm and are therefore not detectable by conventional UV-Vis spectrophotometers. msu.edu

For analytical purposes requiring UV-Vis detection, such as in High-Performance Liquid Chromatography (HPLC), derivatization of the primary amine group is a common strategy. nih.gov Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can react with the amine to form a highly conjugated product that strongly absorbs in the visible region, allowing for sensitive quantification. nih.gov Without such derivatization, the UV-Vis spectrum of this compound in a transparent solvent like ethanol (B145695) would likely show only baseline absorbance above 200 nm.

Table 3: Predicted UV-Visible Absorption Characteristics of this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) | Solvent |

| Amine (-NH₂) | n → σ | < 200 | Ethanol |

| Thioether (-S-) | n → σ | ~210 | Hexane |

This table illustrates the expected UV absorption maxima for the functional groups within this compound, which fall outside the typical analytical range.

Computational Chemistry and Quantum Chemical Investigations

Molecular Conformation and Conformational Flexibility Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers. The analysis for a flexible molecule like 3-(Methylsulfanyl)butan-1-amine involves mapping its potential energy surface to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.netsoton.ac.uk

Due to the rotation around the C-C, C-N, and C-S single bonds, this compound can adopt numerous conformations. The stability of these conformers is governed by a balance of steric hindrance, intramolecular hydrogen bonding (if any), and dipole-dipole interactions. It is expected that conformers minimizing steric repulsion between the bulky isobutyl group, the amine group, and the methylsulfanyl group would be lower in energy. The relative energies of these conformers determine their population at a given temperature.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table is illustrative. Specific computational data for this compound is not available in the reviewed literature.

| Conformer ID | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kJ/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| Conf-1 (anti) | ~180° | Data not available | N/A |

| Conf-2 (gauche) | ~60° | Data not available | N/A |

| Conf-3 (gauche) | ~-60° | Data not available | N/A |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy and location indicate susceptibility to electrophilic attack. The LUMO acts as an electron acceptor, and its properties indicate susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair electrons of the nitrogen atom in the amine group and, to a lesser extent, the sulfur atom, as these are the most electron-rich centers. The LUMO would likely be distributed across the antibonding σ* orbitals of the C-N and C-S bonds.

Table 2: Predicted Frontier Molecular Orbital Properties This table is illustrative. Specific computational data for this compound is not available in the reviewed literature.

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | Data not available | N, S |

| LUMO | Data not available | C, N, S |

| HOMO-LUMO Gap | Data not available | N/A |

In this compound, significant donor-acceptor interactions would be expected between the lone pair on the nitrogen atom (donor) and the antibonding orbitals of adjacent C-C and C-H bonds (acceptors). Similarly, the lone pairs on the sulfur atom would interact with adjacent antibonding orbitals. These hyperconjugative interactions stabilize the molecule.

Table 3: Hypothetical NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table is illustrative. Specific computational data for this compound is not available in the reviewed literature.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | σ*(C-C) | Data not available |

| LP (S) | σ*(C-C) | Data not available |

| σ (C-H) | σ*(C-N) | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would predictably show a region of strong negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for protonation and electrophilic interaction. A secondary region of negative potential would be located around the sulfur atom. The hydrogen atoms of the amine group and adjacent C-H bonds would exhibit positive electrostatic potential.

Fukui functions are reactivity descriptors derived from density functional theory (DFT) that identify which atoms in a molecule are most susceptible to different types of attack. nih.gov Specifically, the Fukui function f(r) helps to pinpoint sites for:

Nucleophilic attack (where an electron is accepted), indicated by f+(r).

Electrophilic attack (where an electron is donated), indicated by f-(r).

Radical attack , indicated by f0(r).

In this compound, calculations would likely show that the nitrogen atom has the highest value for f-(r), confirming it as the most probable site for electrophilic attack. The f+(r) function would highlight the most likely atoms to accept an electron in a nucleophilic reaction.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. arxiv.org An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal information about its conformational transitions, solvent interactions, and the formation and lifetime of intramolecular and intermolecular hydrogen bonds. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, complementing the static picture provided by quantum chemical calculations. To date, specific MD simulation studies for this compound have not been identified in the surveyed literature.

Prediction of Chemical Behavior and Reaction Pathways

At present, specific computational studies and quantum chemical investigations detailing the chemical behavior and reaction pathways of this compound are not available in publicly accessible scientific literature. General principles of computational chemistry, however, allow for a theoretical framework through which such predictions could be made.

Methodologies such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating electronic structure, potential energy surfaces, and transition states. catalysis.blog For a molecule like this compound, these methods could be employed to predict several key aspects of its reactivity. For instance, the nucleophilicity of the amine group and the sulfur atom could be assessed, providing insight into their relative reactivity in various chemical environments.

Computational approaches can also map out reaction pathways for processes such as N-acylation, S-oxidation, or thermal decomposition. By calculating the energy barriers associated with different potential reaction coordinates, the most likely transformation products can be identified. nih.gov For example, a computational study on the reactions of thiiranes with amines utilized B3LYP/6-31+G(d)//HF/6-31+G(d) computations to determine relative reaction rates and regioselectivity, showcasing the predictive power of these methods for sulfur-containing amines. nih.govacs.org Such an approach for this compound would involve modeling the molecule's interaction with various reagents and calculating the transition state energies to predict the kinetic and thermodynamic favorability of different reaction channels.

Furthermore, the conformational landscape of this flexible molecule, dictated by rotations around its single bonds, would significantly influence its chemical behavior. Quantum chemical calculations could identify the lowest energy conformers and the energy barriers between them, which is crucial for understanding its interaction with biological targets or catalysts.

Interactive Data Table: Hypothetical Computational Parameters for Conformational Analysis

The following table is a hypothetical representation of data that could be generated from a computational analysis of this compound's conformers. No experimental or calculated data for this specific molecule was found in the search results.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-S) | Dipole Moment (Debye) |

| A | 0.00 | 178.5° | 1.85 |

| B | 1.25 | 65.2° | 2.10 |

| C | 1.89 | -68.9° | 2.31 |

Resolution of Conflicting Crystallographic and Computational Data

There is currently no published crystallographic data for this compound. Consequently, there are no reported conflicts between crystallographic and computational data for this specific compound.

In chemical research, discrepancies between solid-state crystal structures and computationally predicted gas-phase or solution-phase geometries are not uncommon, particularly for flexible molecules. frontiersin.org Such conflicts can arise from a variety of factors. Crystal packing forces in the solid state, for example, can constrain a molecule into a conformation that is not its lowest energy state in the gas phase. Intermolecular interactions, such as hydrogen bonding within the crystal lattice, can also significantly influence molecular geometry. frontiersin.org

Should crystallographic data for this compound become available, a comparative analysis with computational models would be invaluable. If discrepancies were to arise, further computational studies could be undertaken to resolve them. For instance, computational models can be refined to account for solvent effects or to simulate the crystalline environment, thereby providing a more accurate comparison to the experimental solid-state structure. A study on galactofuranoside cycles highlighted how different DFT functionals (PBE0 and B2PLYP) and RI-MP2 methods could be employed to better match experimental NMR data, which is a testament to the evolving accuracy of computational techniques in resolving such conflicts. frontiersin.org

Without experimental crystallographic data, a full analysis under this section remains speculative. The generation of both high-quality crystal structures and detailed computational models is a prerequisite for such a comparative study.

Applications As a Synthetic Building Block

Synthesis of Novel Organic Molecules

The reactivity of 3-(Methylsulfanyl)butan-1-amine lends itself to the synthesis of new chemical entities. The primary amine can readily undergo reactions such as alkylation and acylation. libretexts.org For instance, reaction with acyl chlorides or acid anhydrides can produce amides, introducing a new functional group and extending the carbon chain. libretexts.org These reactions are fundamental in creating libraries of novel compounds for various screening purposes.

Furthermore, the presence of both a nitrogen and a sulfur atom allows for the construction of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. While specific examples detailing the use of this compound in the synthesis of heterocycles are not extensively documented in readily available literature, the general reactivity of similar amino-thiols suggests its potential in forming rings such as thiazolidines or other sulfur and nitrogen-containing heterocycles through appropriate cyclization strategies.

Incorporation into Complex Molecular Architectures

The dual functionality of this compound is particularly advantageous for its incorporation into more intricate molecular designs. In the field of medicinal chemistry, the thioether moiety is a key feature in various bioactive molecules and can contribute to improved metabolic stability when replacing more labile groups like disulfides. The incorporation of thioether-containing amino acids is a recognized strategy in the development of therapeutic peptides.

Role in Targeted Organic Synthesis for Research Purposes

For chemical research, commercially available building blocks like this compound are essential for the targeted synthesis of specific molecules needed to test hypotheses or to be used as standards. americanelements.com Its defined structure and known reactivity allow for predictable transformations, making it a reliable starting material.

The compound can be employed in multi-step synthetic sequences where the amine and thioether functionalities are manipulated at different stages. For example, the amine could be protected while a reaction is carried out elsewhere in the molecule, and then deprotected for a subsequent transformation. This level of control is crucial in the synthesis of complex natural products or their analogues. While specific, high-profile examples of its use in targeted synthesis are not widely reported, its availability from chemical suppliers indicates its role as a fundamental tool for synthetic chemists in various research endeavors. americanelements.com

Biological and Metabolic Research Contexts

Natural Occurrence and Detection in Biological Systems

Direct evidence for the natural occurrence of 3-(Methylsulfanyl)butan-1-amine in biological systems is not prominently documented in current scientific literature. However, the presence of structurally similar compounds in various organisms suggests potential niches for its existence.

For instance, the related aldehyde, 3-(methylthio)butanal , has been identified as a volatile organic sulfur compound (VOSC) in certain plants, such as those from the Allium genus, where it contributes to the characteristic flavor and aroma of garlic. ontosight.ai Additionally, the alcohol derivative, 3-Methyl-3-(methylsulfanyl)butan-1-ol , is known as a metabolite of felinine (B1672332), an amino acid found exclusively in cats, and has been detected as a urinary protein in laboratory mice. biosynth.com The presence of these related compounds in plants and animals hints at the possibility of this compound also being present, perhaps as a transient intermediate in metabolic pathways.

The detection of amines in complex biological samples can be achieved through various analytical techniques. Methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful tools for identifying and quantifying low concentrations of such compounds. ontosight.ai

Table 1: Occurrence of this compound and Related Compounds

| Compound | Natural Source / Context | Detection Method |

| This compound | Not explicitly documented in literature | - |

| 3-(Methylthio)butanal | Allium species (e.g., garlic) | Gas Chromatography, Mass Spectrometry |

| 3-Methyl-3-(methylsulfanyl)butan-1-ol | Metabolite of felinine in cats; found in mouse urine | HPLC Analysis |

| 3-(Methylthio)propylamine | Found in cocoa | Gas Chromatography, Mass Spectrometry |

This table summarizes the known natural occurrences of compounds structurally related to this compound, highlighting the contexts in which similar chemical structures are found.

Metabolic Pathways Involving Sulfur-Containing Amines and Related Butane (B89635) Derivatives

The metabolism of sulfur-containing compounds is a fundamental aspect of biochemistry, with intricate pathways for both their synthesis and breakdown.

The biosynthesis of sulfur-containing amines is often linked to the metabolism of the essential amino acid methionine . youtube.com Methionine serves as a primary donor of sulfur atoms and methyl groups for a vast array of molecules. nih.gov The formation of this compound can be hypothesized to occur through several potential enzymatic steps, likely originating from precursors within amino acid metabolism.

A plausible biosynthetic pathway could involve the transamination of a corresponding keto-acid, a common mechanism for the formation of amines. The sulfur atom and methyl group would likely be derived from methionine metabolism, which can produce various thioether metabolites. nih.gov The carbon backbone, a butane derivative, could originate from the catabolism of branched-chain amino acids. Enzymes such as aminotransferases would be key in converting a ketone precursor to the final amine product. Another possibility is the action of S-transferases, which catalyze the attachment of a thiol to a carbon atom. acs.org

The breakdown of aliphatic amines in biological systems is crucial for nitrogen balance and detoxification. The catabolism of this compound would likely proceed through pathways common to other simple amines. One major route is oxidative deamination, catalyzed by amine oxidases, which would convert the amine group into a ketone, releasing ammonia (B1221849).

The sulfur atom in the molecule is also a site for metabolic modification. The thioether group can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. These oxidation steps can alter the polarity and biological activity of the compound. nih.gov The degradation of the carbon skeleton would likely follow standard pathways of fatty acid or amino acid catabolism, eventually leading to intermediates that can enter central metabolic cycles like the citric acid cycle. Studies on the degradation of other tertiary alkylamines have shown they can break down into aldehydes and secondary amines. nih.gov

Table 2: Key Enzyme Families in the Metabolism of Sulfur-Containing Amines

| Enzyme Family | Role in Metabolism | Potential Substrate/Product |

| Aminotransferases | Biosynthesis (Transamination) | Conversion of a keto-precursor to an amine |

| Amine Oxidases | Catabolism (Oxidative Deamination) | Degradation of the amine to an aldehyde/ketone |

| S-Transferases | Biosynthesis | Attachment of a sulfur-containing group |

| Cytochrome P450 Monooxygenases | Catabolism (Sulfoxidation) | Oxidation of the thioether to a sulfoxide |

This table outlines the primary enzyme families that would likely be involved in the synthesis and breakdown of this compound.

Interactions with Enzymes and Receptors in Research Models

While no specific studies have detailed the interactions of this compound with enzymes and receptors, its chemical structure allows for predictions about its potential biological targets. As a primary amine, it is a candidate for interaction with receptors that bind endogenous amines.

Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that respond to trace amines, which are present in the body at much lower concentrations than classical neurotransmitters. nih.gov Compounds like β-phenethylamine and tyramine (B21549) are known agonists for these receptors. nih.gov Given its structure as a small aliphatic amine, this compound could potentially act as a ligand for a member of the TAAR family, possibly modulating neuronal signaling. nih.gov

The sulfur atom also presents a potential site for enzymatic interaction. The thioether group can be targeted by various enzymes, including those involved in redox reactions. nih.gov These interactions can lead to the metabolic transformations discussed previously, but they can also be part of a signaling cascade or a detoxification process.

Role as a Potential Volatile Organic Compound (VOC) in Biological Systems

Volatile organic compounds (VOCs) are small, carbon-based molecules that readily evaporate at room temperature. epa.gov They play significant roles in biological systems as signaling molecules, attractants, and defense compounds. Sulfur-containing VOCs (VOSCs) are particularly noted for their potent and often pungent aromas.

Although this compound has not been extensively studied as a VOC, its structural relative, 3-(methylthio)butanal , is a known VOSC that contributes to the flavor of foods like garlic. ontosight.ai The structural similarities—a short carbon chain and a methyl-sulfur group—suggest that this compound is also likely to be volatile.

As a potential VOC, it could be involved in chemical communication between organisms or contribute to the characteristic scent of a plant or microorganism. The production of such compounds can be influenced by environmental factors and the metabolic state of the organism. foodb.ca

Emerging Research Areas and Future Directions

Design of Analogs and Structure-Activity Relationship (SAR) Studies

Currently, specific structure-activity relationship (SAR) studies for 3-(Methylsulfanyl)butan-1-amine are not extensively documented in publicly available literature. However, the principles of medicinal chemistry allow for the prediction of how structural modifications might influence its biological activity. pharmacologymentor.comyoutube.com SAR studies are fundamental in transforming a lead compound into a potential drug by optimizing its efficacy, selectivity, and pharmacokinetic profile. pharmacologymentor.com

Future research would likely focus on systematically modifying the three key components of the molecule: the methylsulfanyl group, the butane (B89635) backbone, and the primary amine.

Key Areas for Analog Design:

Modification of the Thioether: The methyl group on the sulfur atom is a prime candidate for modification. Replacing it with larger alkyl groups (ethyl, propyl, etc.) could alter the compound's lipophilicity, potentially affecting its ability to cross cell membranes. pharmacologymentor.com Introducing aromatic or cyclic substituents on the sulfur could lead to new interactions with biological targets. Furthermore, the oxidation state of the sulfur is a critical variable; oxidizing the thioether to a sulfoxide (B87167) or a sulfone introduces polarity and hydrogen bond accepting capabilities, which can dramatically alter biological activity and metabolic stability. libretexts.org

Alterations to the Alkyl Chain: The four-carbon chain could be lengthened, shortened, or branched. Rigidification of the structure by introducing double bonds or cyclic elements, such as a cyclopropane (B1198618) ring, can lock the molecule into specific conformations. pharmacologymentor.com This is a common strategy to enhance binding affinity and selectivity for a target protein by reducing the entropic penalty of binding. nih.gov

Substitution of the Amine Group: The primary amine can be converted to a secondary or tertiary amine, which would significantly impact its basicity and hydrogen bonding potential. Acylation of the amine to form amides is another common derivatization strategy.

The table below illustrates a hypothetical SAR exploration for analogs of this compound based on general medicinal chemistry principles.

| Analog Structure | Modification Type | Predicted Impact on Properties |

| 3-(Ethylsulfanyl)butan-1-amine | Alkyl Substituent Modification | Increased lipophilicity |

| 3-(Phenylsulfanyl)butan-1-amine | Aryl Substituent on Sulfur | Potential for new π-stacking interactions |

| 3-(Methylsulfinyl)butan-1-amine | Oxidation of Thioether | Increased polarity, potential for H-bonding |

| 3-(Methylsulfanyl)propan-1-amine | Chain Shortening | Altered spatial arrangement of functional groups |

| N-Methyl-3-(methylsulfanyl)butan-1-amine | N-Alkylation | Increased basicity, altered H-bonding |

| 2-(Methylsulfanyl)butan-1-amine | Isomeric Variation | Altered distance between functional groups |

This table is illustrative and based on general principles of medicinal chemistry. Actual properties would require experimental verification.

Exploration of Novel Reaction Pathways and Catalytic Methods

The synthesis of γ-thioether primary amines like this compound can be approached through various established and emerging synthetic methodologies. Research in this area is driven by the need for more efficient, selective, and sustainable processes.

One promising area is the use of transition-metal catalysis, which offers powerful tools for forming carbon-sulfur and carbon-nitrogen bonds. thieme-connect.comacsgcipr.org For instance, nickel-catalyzed cross-coupling reactions could potentially be employed to couple a thiol with an appropriate alkyl halide or triflate containing an amine or a protected amine precursor. researchgate.net Rhodium-catalyzed hydrothiolation of allylic amines represents another advanced strategy for accessing 1,3-amino thioethers. thieme-connect.com

Metal-free approaches are also gaining significant traction. The thiol-ene "click" reaction, often initiated by light, provides a highly efficient way to form thioethers. acs.orgorganic-chemistry.org A potential route to this compound could involve the reaction of methanethiol (B179389) with an appropriately substituted butenylamine.

The following table compares potential catalytic methods for the synthesis of thioether amines.

| Catalytic Method | Catalyst Type | Potential Advantages | Potential Challenges |

| Ullmann-type Coupling | Copper | Low cost of catalyst | Often requires high temperatures |

| Buchwald-Hartwig Amination | Palladium | Broad substrate scope, high yields | Cost of catalyst and ligands |

| Nickel-Catalyzed Cross-Coupling | Nickel | Good for C-S bond formation | Ligand sensitivity, potential for side reactions |

| Rhodium-Catalyzed Hydrothiolation | Rhodium | High regioselectivity | Catalyst cost, limited to specific substrates |

| Photocatalytic Thiol-ene Reaction | Organic Dye/Light | Mild conditions, high atom economy | Requires photoreactor setup, potential for side reactions |

Future research will likely focus on developing catalytic systems that are more sustainable, use earth-abundant metals, and operate under milder conditions with greater functional group tolerance. mdpi.com

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding the mechanism and kinetics of reactions that form or consume this compound is crucial for process optimization. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are invaluable for this purpose. researchgate.netrsc.org

In situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction without the need for sampling. rsc.orgyoutube.com For example, in a synthetic reaction, the disappearance of a thiol S-H stretch or an amine N-H stretch could be monitored simultaneously with the appearance of new bands corresponding to the product. youtube.com This provides critical data for kinetic modeling and mechanism elucidation.

For more complex systems, such as studying the interaction of this compound within a biological matrix, advanced mass spectrometry and nuclear magnetic resonance (NMR) techniques are essential. Native mass spectrometry, for instance, can be used to study the non-covalent interactions of the compound with target proteins, providing insights into its binding mode and stoichiometry. nih.gov

Future directions in this area involve the integration of multiple spectroscopic techniques and the use of imaging methods to visualize the spatial distribution of the compound and its metabolites within cells or tissues.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. nih.gov For a compound like this compound, where experimental data may be limited, these computational tools are particularly valuable. numberanalytics.com

ML models can be trained on large datasets of known organosulfur compounds to predict various properties of new molecules, including their biological activity, toxicity, and metabolic stability. ontosight.ai This can guide the design of analogs in SAR studies by prioritizing the synthesis of compounds with the most promising predicted profiles.

In the realm of synthesis, AI can assist in retrosynthetic analysis, proposing viable reaction pathways to a target molecule. nih.gov Furthermore, ML models can predict the optimal reaction conditions (catalyst, solvent, temperature) to maximize the yield of a desired product.

The synergy between AI and chemistry is creating a new paradigm of "predictive chemistry," which accelerates the discovery and development of new molecules and materials. taylorandfrancis.com

Environmental Fates and Biotransformation Pathways

Understanding the environmental impact of a chemical is a critical aspect of modern chemistry. The likely environmental fate of this compound can be predicted based on the known behavior of related organosulfur and amine compounds.

The thioether moiety is susceptible to metabolic oxidation. In biological systems, thioethers are often oxidized by cytochrome P450 or flavin-containing monooxygenase (FMO) enzymes to form the corresponding sulfoxide and, subsequently, the more polar sulfone. libretexts.org This transformation generally increases water solubility and facilitates excretion.

The primary amine group suggests that the compound could be a substrate for various metabolic pathways. Deamination, followed by oxidation, could lead to the formation of short-chain fatty acids. nih.gov In the environment, microorganisms possess a vast array of enzymes capable of degrading simple organic molecules. It is plausible that bacteria in soil and water could utilize this compound as a source of carbon and nitrogen.

A potential major biotransformation pathway involves the cleavage of the C-S bond. For some thioethers, this can be mediated by enzymes like β-lyase, particularly after conjugation with glutathione, which can sometimes lead to reactive intermediates. taylorandfrancis.com

Future research in this area would involve laboratory studies to determine the biodegradability of this compound under various environmental conditions (aerobic, anaerobic) and to identify the specific metabolites formed. Such studies are essential for a comprehensive environmental risk assessment.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(Methylsulfanyl)butan-1-amine, and how can purity be optimized?

- Synthesis : Nucleophilic substitution reactions between 3-mercaptobutan-1-amine and methylating agents (e.g., methyl iodide) under inert conditions are common. Alternatively, reductive amination of 3-(methylsulfanyl)butanal using ammonia or amines can be employed .

- Purification : Use fractional distillation under reduced pressure or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the compound. Purity ≥95% can be confirmed via HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Techniques :

- NMR : H and C NMR to identify methylsulfanyl (-SCH) and amine (-NH) groups.

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z: 133.2 [M+H]).

- X-ray Crystallography : For solid-state structure determination (as demonstrated for analogous compounds in ).

- Computational : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and predict reactivity .

Advanced Research Questions

Q. What challenges arise in modeling the thermodynamic properties of this compound mixtures, and how can they be addressed?

- Challenges : The PCP-SAFT equation struggles with amine-containing mixtures due to asymmetric hydrogen-bonding interactions between the amine (-NH) and sulfanyl (-S-) groups, leading to discrepancies in azeotrope predictions .

- Solutions :

- Incorporate polarizable force fields or refine hydrogen-bonding parameters using high-pressure vapor-liquid equilibrium (VLE) data.

- Cross-validate models with experimental data from differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC) .

Q. How does this compound interact with enzymatic systems, and what methodological approaches are suitable for studying these interactions?

- Enzymatic Relevance : The compound may act as a substrate analog for polyamine aminopropyltransferases (e.g., in Hyperthermus butylicus), which catalyze propylamine transfer reactions. Structural similarity to S-adenosyl 3-(methylsulfanyl)propylamine () suggests potential inhibitory or regulatory roles.

- Methods :

- Kinetic Assays : Measure enzyme activity via UV-Vis spectroscopy using coupled NADH oxidation.

- Docking Simulations : AutoDock Vina to predict binding affinities with enzyme active sites .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in H NMR chemical shifts may arise from solvent polarity or tautomerism. For example, sulfanyl-proton exchange in DMSO-d can broaden peaks.

- Resolution :

- Use deuterated chloroform (CDCl) for sharper signals.

- Variable-temperature NMR to track dynamic processes .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.